molecular formula C15H18ClN3O3S B7533212 3-chloro-N-(1-methylsulfonylpiperidin-3-yl)-1H-indole-2-carboxamide

3-chloro-N-(1-methylsulfonylpiperidin-3-yl)-1H-indole-2-carboxamide

Cat. No.: B7533212
M. Wt: 355.8 g/mol
InChI Key: DOOKSUCJJDBSRT-UHFFFAOYSA-N
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Description

3-chloro-N-(1-methylsulfonylpiperidin-3-yl)-1H-indole-2-carboxamide, also known as JNJ-40411813, is a novel small molecule drug candidate that has shown promising results in preclinical studies. This compound belongs to the class of indole-based drugs and has been developed as a potential treatment for various diseases, including cancer, inflammation, and neurological disorders.

Mechanism of Action

3-chloro-N-(1-methylsulfonylpiperidin-3-yl)-1H-indole-2-carboxamide exerts its pharmacological effects by targeting the enzyme tryptophan 2,3-dioxygenase (TDO). TDO is a key enzyme in the kynurenine pathway, which is involved in the metabolism of the essential amino acid tryptophan. By inhibiting TDO, this compound increases the levels of tryptophan and reduces the production of neurotoxic kynurenine metabolites.
Biochemical and Physiological Effects:
This compound has been shown to increase the levels of tryptophan and reduce the levels of kynurenine metabolites in vitro and in vivo. In addition, this compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines in vitro and in vivo. Furthermore, this compound has been shown to have neuroprotective effects in vitro and in vivo.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-chloro-N-(1-methylsulfonylpiperidin-3-yl)-1H-indole-2-carboxamide is its potent pharmacological effects against cancer, inflammation, and neurological disorders. In addition, this compound has a well-defined mechanism of action and has been extensively studied in preclinical models.
One of the limitations of this compound is its relatively low solubility in aqueous solutions, which may limit its use in certain experimental settings. Furthermore, the pharmacokinetic and pharmacodynamic properties of this compound have not been fully characterized, which may limit its translation to clinical settings.

Future Directions

There are several future directions for the development of 3-chloro-N-(1-methylsulfonylpiperidin-3-yl)-1H-indole-2-carboxamide. One potential direction is the optimization of its pharmacokinetic and pharmacodynamic properties to improve its efficacy and safety in clinical settings. Another potential direction is the evaluation of its effects in combination with other drugs or therapies to enhance its therapeutic potential. Finally, the development of this compound analogs with improved pharmacological properties may also be a promising direction for future research.

Synthesis Methods

The synthesis of 3-chloro-N-(1-methylsulfonylpiperidin-3-yl)-1H-indole-2-carboxamide involves several steps, starting with the reaction between 3-chloro-1H-indole-2-carboxylic acid and methylsulfonylpiperidine. The resulting intermediate is then reacted with thionyl chloride to form the corresponding acid chloride, which is subsequently reacted with the amine to give the final product.

Scientific Research Applications

3-chloro-N-(1-methylsulfonylpiperidin-3-yl)-1H-indole-2-carboxamide has been extensively studied in preclinical models of cancer, inflammation, and neurological disorders. In cancer, this compound has shown potent antiproliferative activity against a variety of cancer cell lines, including breast, lung, and colon cancer. In addition, this compound has been shown to inhibit tumor growth in mouse xenograft models of breast and colon cancer.
In inflammation, this compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines in vitro and in vivo. Furthermore, this compound has been shown to reduce inflammation in mouse models of rheumatoid arthritis and inflammatory bowel disease.
In neurological disorders, this compound has been shown to have neuroprotective effects in vitro and in vivo. In addition, this compound has been shown to improve cognitive function in mouse models of Alzheimer's disease and traumatic brain injury.

Properties

IUPAC Name

3-chloro-N-(1-methylsulfonylpiperidin-3-yl)-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClN3O3S/c1-23(21,22)19-8-4-5-10(9-19)17-15(20)14-13(16)11-6-2-3-7-12(11)18-14/h2-3,6-7,10,18H,4-5,8-9H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOOKSUCJJDBSRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC(C1)NC(=O)C2=C(C3=CC=CC=C3N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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